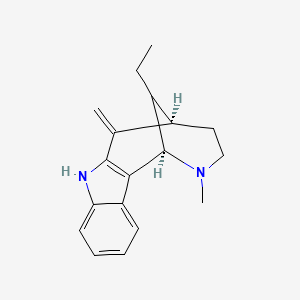

Dasycarpidan, 1-methylene-

Description

Historical Context of Dasycarpidan Alkaloid Research

The study of dasycarpidan alkaloids is intrinsically linked to the broader investigation of alkaloids from plants of the Aspidosperma genus, which began in the mid-20th century. nih.gov These plants, found predominantly in South America, have been a rich source of structurally complex indole (B1671886) alkaloids. nih.gov Early research focused on the isolation and structural elucidation of these compounds, which presented considerable challenges to chemists of the era due to their intricate stereochemistry.

The structure of Dasycarpidan, 1-methylene- (uleine) was definitively established through a combination of spectroscopic methods and chemical degradation studies. A landmark in the history of this compound was its total synthesis by Büchi and his colleagues in 1971, a significant achievement in organic synthesis that confirmed its proposed structure and opened avenues for the synthesis of related alkaloids. organicchemistrydata.orgacs.orgacs.org

Scope and Significance of Dasycarpidan, 1-methylene- Studies

Research on Dasycarpidan, 1-methylene- has spanned several decades and encompasses various aspects of organic chemistry and pharmacology. The molecule's complex framework has made it a challenging and attractive target for total synthesis, leading to the development of novel synthetic strategies and methodologies. organicchemistrydata.orgnih.gov

Beyond its role as a synthetic target, Dasycarpidan, 1-methylene- has been investigated for its biological activities. Studies have shown that uleine (B1208228) exhibits a range of pharmacological effects, including anti-malarial properties. nih.gov Specifically, it has demonstrated high in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. nih.gov Furthermore, it has shown inhibitory activity against acetylcholinesterase. nih.gov The compound has also been evaluated for its cytotoxicity against various cancer cell lines. nih.gov

The study of Dasycarpidan, 1-methylene- and its derivatives continues to be an active area of research, with potential applications in the development of new therapeutic agents. Its unique structure also serves as a scaffold for the design of novel compounds with tailored biological activities.

Classification and Structural Relationship within Indole Alkaloids

Indole alkaloids are a large and diverse class of natural products characterized by the presence of an indole nucleus. wikipedia.org They are biosynthetically derived from the amino acid tryptophan. egpat.com Dasycarpidan, 1-methylene- belongs to the subclass of monoterpene indole alkaloids, which are formed through the condensation of tryptamine (B22526) (derived from tryptophan) and the monoterpenoid secologanin. pugetsound.edunih.gov

Within the monoterpene indole alkaloids, Dasycarpidan, 1-methylene- is classified as a member of the Aspidosperma type. nih.gov This classification is based on the characteristic rearrangement of the secologanin-derived portion of the molecule, leading to a pentacyclic skeleton. The structure of Dasycarpidan, 1-methylene- is characterized by a bridged tetracyclic hexahydro-1H-1,5-methanoazocino[4,3-b]indole ring system. researchgate.net

The structural relationship of Dasycarpidan, 1-methylene- to other indole alkaloids is significant. It serves as a key biosynthetic intermediate and a precursor for the synthesis of other more complex alkaloids. Its unique arrangement of rings and functional groups provides a foundation for the structural diversity observed within the Aspidosperma family.

Chemical and Physical Properties of Dasycarpidan, 1-methylene-

| Property | Value |

| IUPAC Name | (1R,12R)-16-ethyl-15-methyl-11-methylidene-9,15-diazatetracyclo[10.3.1.0²,¹⁰.0³,⁸]hexadeca-2(10),3,5,7-tetraene |

| Molecular Formula | C₁₈H₂₂N₂ |

| Molecular Weight | 266.38 g/mol |

| CAS Number | 517-81-7 |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Spectroscopic Data of Dasycarpidan, 1-methylene-

| Spectroscopy | Key Features |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons of the indole ring, the ethyl group, the N-methyl group, and the exocyclic methylene (B1212753) group. |

| ¹³C NMR | The carbon NMR spectrum displays 18 distinct signals corresponding to the carbon atoms in the molecule, including the characteristic shifts for the indole moiety and the sp² hybridized carbons of the methylene group. |

| Infrared (IR) | The IR spectrum typically shows absorption bands for N-H stretching of the indole ring, C-H stretching of alkyl and aromatic groups, and C=C stretching of the aromatic ring and the methylene group. |

| Mass Spectrometry (MS) | The mass spectrum exhibits a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that aid in its identification. |

Structure

3D Structure

Properties

CAS No. |

517-81-7 |

|---|---|

Molecular Formula |

C18H22N2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

(1R,12R)-16-ethyl-15-methyl-11-methylidene-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene |

InChI |

InChI=1S/C18H22N2/c1-4-12-13-9-10-20(3)18(12)16-14-7-5-6-8-15(14)19-17(16)11(13)2/h5-8,12-13,18-19H,2,4,9-10H2,1,3H3/t12?,13-,18+/m0/s1 |

InChI Key |

MFFIRXGJJPPAMA-QLYHWAPBSA-N |

Isomeric SMILES |

CCC1[C@H]2CCN([C@H]1C3=C(C2=C)NC4=CC=CC=C43)C |

Canonical SMILES |

CCC1C2CCN(C1C3=C(C2=C)NC4=CC=CC=C43)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Dasycarpidan, 1 Methylene

Botanical Sources and Distribution of Dasycarpidan, 1-methylene-

The presence of Dasycarpidan, 1-methylene- and its related alkaloids is predominantly documented in species belonging to the Apocynaceae and Combretaceae families. The following subsections detail the specific botanical sources from which this compound or its close derivatives have been reported.

Aspidosperma Species (e.g., Aspidosperma subincanum, Aspidosperma ulei)

The genus Aspidosperma is well-known for its rich diversity of monoterpene indole (B1671886) alkaloids. While direct isolation of Dasycarpidan, 1-methylene- from Aspidosperma subincanum and Aspidosperma ulei is not explicitly detailed in recent literature, these species are significant sources of structurally related alkaloids, such as uleine (B1208228).

Aspidosperma subincanum Mart. ex A. DC., a Brazilian tree, is a known producer of uleine, its principal alkaloid. An uleine-enriched fraction has been obtained from the bark of this plant. The general methodology for extracting alkaloids from A. subincanum involves maceration of the bark in ethanol (B145695), followed by acidification and subsequent liquid-liquid extraction to separate the alkaloid fraction. Further purification is typically achieved through chromatographic techniques. One study detailed a process where the bark was mixed with 70% ethanol, heated with microwaves, and then refluxed. The resulting extract was acidified with phosphoric acid before further processing. While this process aimed to concentrate uleine, the presence of other minor alkaloids, potentially including dasycarpidan derivatives, is plausible given the complexity of alkaloid profiles in this genus.

Aspidosperma ulei Markgr. is another species that contains a variety of indole alkaloids. Studies on its chemical composition have led to the isolation of several alkaloids, including uleine and 20-epi-dasycarpidone. The extraction of alkaloids from A. ulei often involves the use of ethanol to obtain a crude extract from different plant parts, which is then subjected to acid-base extraction to isolate the total alkaloid fraction. This fraction is then separated into individual compounds using chromatographic methods. For instance, an alkaloid-rich fraction from the root bark of A. ulei was obtained and shown to have physiological effects.

| Botanical Source | Plant Part Used | Extraction Method | Isolated Alkaloids |

| Aspidosperma subincanum | Bark | Ethanolic extraction, microwave heating, acidification | Uleine-enriched fraction |

| Aspidosperma ulei | Root bark, other parts | Ethanolic extraction, acid-base fractionation | Uleine, 20-epi-dasycarpidone |

Himatanthus lancifolius

Himatanthus lancifolius (Müll.Arg.) Woodson, a member of the Apocynaceae family, is another botanical source recognized for its indole alkaloid content. Notably, research has focused on the extraction of an uleine-rich fraction from the bark of this plant. The methodologies employed are similar to those used for Aspidosperma species, typically involving extraction with ethanol and subsequent acid-base partitioning to yield a total alkaloid fraction. While the primary focus has been on uleine, the co-occurrence of other related indole alkaloids is a possibility that warrants further investigation. The presence of Dasycarpidan, 1-methylene- itself has not been definitively reported in the available literature for this species.

Plumeria lancifolia

Plumeria lancifolia, also belonging to the Apocynaceae family, has been a subject of phytochemical studies. Historical research on this genus has reported the presence of various classes of compounds, including iridoids and alkaloids. While some species of Plumeria have been screened for alkaloids, specific reports detailing the isolation of Dasycarpidan, 1-methylene- from Plumeria lancifolia are scarce in contemporary scientific literature.

Conocarpus lancifolius

Conocarpus lancifolius Engl., a tree in the Combretaceae family, has been identified as a source of a derivative of Dasycarpidan, 1-methylene-. A study utilizing gas chromatography-mass spectrometry (GC-MS) for the analysis of bioactive compounds in the leaves of C. lancifolius led to the identification of dasycarpidan-1-methanol, acetate (B1210297) (ester).

The isolation methodology involved the following steps:

The dried and powdered leaves were subjected to Soxhlet extraction using methanol (B129727) at 60°C for four hours.

The methanolic extract was then concentrated.

The resulting extract was analyzed by GC-MS, which allowed for the tentative identification of its components based on their mass spectra and retention times.

This finding is significant as it confirms the presence of the dasycarpidan skeleton in the Combretaceae family, which is less commonly associated with this type of alkaloid compared to the Apocynaceae family.

| Botanical Source | Plant Part Used | Extraction Method | Identified Compound | Analytical Method |

| Conocarpus lancifolius | Leaves | Hot methanolic extraction (Soxhlet) | Dasycarpidan-1-methanol, acetate (ester) | GC-MS |

Citrus medica L.

Citrus medica L., commonly known as citron, belongs to the Rutaceae family. Phytochemical investigations of this species have revealed the presence of various classes of secondary metabolites, including flavonoids, coumarins, and essential oils. While some studies have reported the presence of alkaloids in a general sense from the peel and other parts of the plant, there is no specific scientific evidence to date confirming the occurrence of Dasycarpidan, 1-methylene- in Citrus medica L.. The alkaloid profile of this species appears to be dominated by other structural types.

Cyanobacterial Sources (e.g., Oscillatoria sancta)

There is currently no scientific literature available that reports the presence of Dasycarpidan, 1-methylene- or its derivatives in cyanobacterial sources such as Oscillatoria sancta. Research on the chemical constituents of cyanobacteria is ongoing, but has not yet identified this specific compound.

Fungal Sources (e.g., Geastrum pectinatum)

The investigation of fungal species for novel bioactive compounds is a significant area of research. However, at present, there are no published studies that have identified Dasycarpidan, 1-methylene- or Dasycarpidan-1-methanol, acetate (ester) in the fungus Geastrum pectinatum.

Other Plant Latex Contributions

While plant latex is known to be a rich source of various secondary metabolites, including alkaloids, specific research identifying Dasycarpidan, 1-methylene- in latex is not currently available. Studies on latex have focused on other compounds and applications, such as the use of latex membranes with methylene (B1212753) blue for photodynamic therapy. nih.gov

Advanced Extraction Techniques for Dasycarpidan-1-methanol, acetate (ester)

The isolation of Dasycarpidan-1-methanol, acetate (ester) from plant materials has been achieved through specific extraction methodologies. These techniques are crucial for obtaining the compound for further analysis and characterization.

Hot Methanolic Extraction

Hot methanolic extraction has been successfully employed to isolate Dasycarpidan-1-methanol, acetate (ester) from the leaves of Conocarpus lancifolius. scielo.br In this method, dried and powdered plant material is subjected to extraction with methanol at an elevated temperature (60°C) using a Soxhlet apparatus. scielo.br This process allows for the efficient extraction of various bioactive compounds, including the alkaloid of interest. scielo.br The subsequent analysis of the hot methanolic extract of the leaves (HMEL) via Gas Chromatography-Mass Spectrometry (GC-MS) confirmed the presence of Dasycarpidan-1-methanol, acetate (ester). scielo.br

Ethanolic Extraction

Ethanolic extraction is another common method used to isolate phytochemicals from plant sources. In the context of the Dasycarpidan alkaloid family, ethanolic extracts of Senna occidentalis have been shown to contain Dasycarpidan-1-methanol, acetate (ester). plantarchives.org The process involves using a Soxhlet apparatus to extract the compound from powdered plant material with ethanol at a temperature range of 50°C to 60°C. plantarchives.org This technique has proven effective in yielding a variety of phytochemicals, including the target alkaloid. plantarchives.org While both methanolic and ethanolic extracts can be effective, the choice of solvent can influence the yield and profile of the extracted compounds. mdpi.com

Compound Reference Table

| Compound Name |

| Dasycarpidan, 1-methylene- |

| Dasycarpidan-1-methanol, acetate (ester) |

| Methylene Blue |

Research Findings Data Tables

Table 1: Natural Occurrence of Dasycarpidan-1-methanol, acetate (ester)

| Source | Compound Identified | Citation |

| Conocarpus lancifolius (leaves) | Dasycarpidan-1-methanol, acetate (ester) | scielo.br |

| Senna occidentalis (seeds) | Dasycarpidan-1-methanol, acetate (ester) | plantarchives.org |

| Cassia fistula | Dasycarpidan-1-methanol, acetate (ester) | researchgate.net |

Table 2: Extraction Techniques for Dasycarpidan-1-methanol, acetate (ester)

| Technique | Plant Source | Solvent | Temperature | Apparatus | Citation |

| Hot Methanolic Extraction | Conocarpus lancifolius | Methanol | 60°C | Soxhlet | scielo.br |

| Ethanolic Extraction | Senna occidentalis | Ethanol | 50°C - 60°C | Soxhlet | plantarchives.org |

Soxhlet Extraction Methods

Soxhlet extraction is a widely utilized and efficient method for the exhaustive extraction of secondary metabolites, including alkaloids, from solid plant materials. nih.gov This continuous extraction process ensures that the plant material is repeatedly brought into contact with fresh solvent, facilitating the complete removal of the target compounds. taylorandfrancis.com

A general procedure for the extraction of alkaloids from plant materials using a Soxhlet apparatus involves several key steps. Initially, the dried and powdered plant material is often defatted using a non-polar solvent like petroleum ether to remove lipids and other interfering substances. d-nb.info Following this, the defatted material is subjected to Soxhlet extraction with a more polar solvent, frequently an alcohol such as ethanol, which may be acidified with an organic acid like acetic acid to facilitate the extraction of basic alkaloids in their salt form. d-nb.info

Alternatively, the powdered plant material can be made alkaline with a base such as ammonia (B1221849) or lime. innspub.net This process liberates the free alkaloid bases from their salts within the plant matrix. The free bases can then be extracted with a non-polar organic solvent like chloroform (B151607) or dichloromethane. innspub.netscielo.br The choice of solvent and the extraction parameters, such as temperature and duration, are critical and are optimized based on the specific properties of the target alkaloid and the plant matrix. For instance, in the extraction of alkaloids from Senna occidentalis, a Soxhlet apparatus was used with ethanol at a temperature of 50-60°C and with hexane (B92381) at 40-50°C. plantarchives.org

The resulting crude extract obtained from the Soxhlet apparatus is then typically concentrated under reduced pressure using a rotary evaporator to yield a concentrated alkaloidal mass. This crude extract can then be subjected to further purification steps.

Table 1: General Parameters for Soxhlet Extraction of Alkaloids

| Parameter | Description | Common Examples |

| Plant Material Preparation | Dried and finely powdered to increase surface area for extraction. | Shade-dried leaves, stems, or roots ground to a fine powder. |

| Defatting Solvent (optional) | A non-polar solvent to remove lipids and other non-polar compounds. | Petroleum ether, Hexane. |

| Extraction Solvent | A solvent chosen based on the polarity of the target alkaloids. | Ethanol, Methanol, Chloroform, Dichloromethane (often acidified or used after basification of the plant material). |

| Extraction Temperature | Typically the boiling point of the chosen solvent. | 40-80°C, depending on the solvent. plantarchives.orgtaylorandfrancis.com |

| Extraction Duration | Varies depending on the plant material and solvent, often several hours to ensure complete extraction. | 4 to 24 hours. scielo.brd-nb.info |

| Post-Extraction Processing | Removal of the solvent to concentrate the crude extract. | Rotary evaporation. d-nb.info |

Chromatographic Separation Methodologies for Dasycarpidan, 1-methylene- Isolation

Following extraction, chromatographic techniques are indispensable for the isolation and purification of individual alkaloids from the complex crude extract.

High-Performance Liquid Chromatography (HPLC) for Compound Standard Comparison

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. In the context of natural product chemistry, reversed-phase HPLC is a common method for the analysis of alkaloid extracts.

While a specific HPLC method for the analysis of Dasycarpidan, 1-methylene- is not detailed in the available literature, a general methodology for the analysis of indole alkaloids can be described. Such a method would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The aqueous phase is often acidified with an acid like formic acid or trifluoroacetic acid to ensure that the alkaloids, which are basic, are in their protonated form, leading to better peak shapes.

The separation is based on the differential partitioning of the sample components between the stationary phase and the mobile phase. The elution order and retention time of each compound are characteristic under specific chromatographic conditions and can be used for identification by comparing with a known reference standard. The detector, commonly a UV-Vis detector or a mass spectrometer (LC-MS), provides quantitative and structural information about the separated compounds. The mass spectrum of a related compound, Dasycarpidan-1-methanol, acetate (ester), has been reported with a specific retention time, which is a key piece of data for its identification in a chromatographic run. researchgate.net

Table 2: Illustrative HPLC Parameters for Indole Alkaloid Analysis

| Parameter | Description | Typical Conditions |

| Stationary Phase | The column used for separation. | Reversed-phase C18 column. |

| Mobile Phase | The solvent system that carries the sample through the column. | A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min. |

| Detection | The method used to detect the compounds as they elute from the column. | UV-Vis detection (e.g., at 254 nm or 280 nm) or Mass Spectrometry (MS). |

| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL. |

| Column Temperature | The temperature at which the separation is performed. | 25 - 40°C. |

This generalized HPLC method can be optimized for the specific analysis of Dasycarpidan, 1-methylene- by adjusting the mobile phase composition, gradient profile, and other parameters to achieve the desired separation and sensitivity.

Biosynthetic Pathways and Precursors of Dasycarpidan, 1 Methylene

Proposed Biosynthetic Routes for Dasycarpidan Alkaloids

The universally accepted precursor for the vast family of monoterpenoid indole (B1671886) alkaloids, including Dasycarpidan, 1-methylene-, is the amino acid L-tryptophan. nih.gov The biosynthetic journey begins with the condensation of tryptamine (B22526), derived from the decarboxylation of tryptophan, and the iridoid monoterpene secologanin. nih.gov This crucial reaction is catalyzed by the enzyme strictosidine (B192452) synthase, yielding the pivotal intermediate, strictosidine. acs.orgresearchgate.net Strictosidine serves as the last common biosynthetic intermediate for all monoterpene indole alkaloids, marking a critical branching point in their biosynthesis. rsc.orgnih.gov

From strictosidine, the proposed pathway to dasycarpidan alkaloids is thought to proceed through a series of complex rearrangements and transformations, sharing common intermediates with other major alkaloid groups like the Iboga and Strychnos alkaloids. A key intermediate in this branching pathway is stemmadenine (B1243487). rsc.orgresearchgate.net The conversion of stemmadenine is a critical juncture where the biosynthetic routes to different alkaloid skeletons diverge.

The proposed formation of the Aspidosperma alkaloid framework, to which Dasycarpidan, 1-methylene- belongs, from stemmadenine is a topic of significant scientific inquiry. One of the leading hypotheses involves the fragmentation of stemmadenine to generate a reactive intermediate, dehydrosecodine. acs.org This highly unstable intermediate can then undergo stereoselective cyclization reactions, such as a formal Diels-Alder reaction, to form the characteristic pentacyclic core of the Aspidosperma alkaloids. nih.govresearchgate.net The biosynthesis of the related Aspidosperma alkaloid, (–)-tabersonine, has been shown to proceed through such a mechanism. nih.gov

While a definitive, step-by-step enzymatic pathway leading specifically to Dasycarpidan, 1-methylene- has not been fully elucidated, it is hypothesized to diverge from the main Aspidosperma pathway. The formation of the unique 1-methylene group is a key distinguishing feature. The biosynthesis of the related alkaloid apparicine, which also lacks the typical two-carbon bridge from the tryptamine precursor, involves the loss of a carbon atom and may proceed through a modified Polonovsky reaction on a stemmadenine derivative. nih.govmit.edu It is plausible that the biosynthesis of Dasycarpidan, 1-methylene- follows a similar, yet distinct, series of enzymatic steps from a common Aspidosperma intermediate.

Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of Dasycarpidan, 1-methylene-

| Precursor/Intermediate | Role in Biosynthesis |

| L-Tryptophan | Primary amino acid precursor, provides the indole ring and adjacent carbon atoms. nih.gov |

| Tryptamine | Formed by decarboxylation of tryptophan, condenses with secologanin. nih.gov |

| Secologanin | Monoterpene precursor, provides the C9/C10 unit of the alkaloid skeleton. nih.gov |

| Strictosidine | Key intermediate formed from tryptamine and secologanin, the last common precursor for monoterpene indole alkaloids. rsc.orgacs.orgresearchgate.netnih.gov |

| Stemmadenine | A crucial branching point intermediate derived from strictosidine, precursor to Aspidosperma, Iboga, and Strychnos alkaloids. rsc.orgresearchgate.net |

| Dehydrosecodine | A proposed highly reactive intermediate formed from the fragmentation of stemmadenine, undergoes cyclization to form the Aspidosperma skeleton. acs.org |

Enzymatic Systems and Metabolic Intermediates in Dasycarpidan, 1-methylene- Production

The enzymatic machinery responsible for the transformation of the central intermediate, strictosidine, into the diverse array of monoterpene indole alkaloids is complex and, in many cases, not fully characterized. While the enzymes involved in the initial formation of strictosidine are well-known, the specific enzymes that catalyze the later, divergent steps towards Dasycarpidan, 1-methylene- are largely putative.

The biosynthesis of alkaloids involves a variety of enzyme classes, including oxidoreductases such as cytochrome P450s, which are known to be extensively involved in the modification of alkaloid structures. researchgate.net The conversion of stemmadenine to the Aspidosperma skeleton likely involves a series of oxidations, reductions, and cyclizations catalyzed by specific enzymes. For instance, the formation of (–)-tabersonine and (+)-catharanthine from a common intermediate derived from precondylocarpine acetate (B1210297) (a downstream product of stemmadenine) is catalyzed by distinct cyclase enzymes. nih.gov

The enzymatic formation of the exocyclic methylene (B1212753) group at the C1 position of the dasycarpidan skeleton is a particularly intriguing aspect of its biosynthesis. This structural feature is also present in some related bisindole Aspidosperma alkaloids, where its formation is proposed to occur at a late stage in the biosynthetic pathway. mit.edu The specific enzyme responsible for this transformation in the biosynthesis of Dasycarpidan, 1-methylene- has yet to be identified.

The study of metabolic intermediates provides crucial clues to the biosynthetic pathway. While Dasycarpidan-1-methanol, acetate (ester) has been identified in plant extracts, suggesting it may be a related metabolite or a derivative formed during extraction, the direct metabolic intermediates leading to Dasycarpidan, 1-methylene- remain to be isolated and characterized. researchgate.net The inherent instability of many intermediates in alkaloid biosynthesis, such as dehydrosecodine, makes their detection and characterization a significant challenge. researchgate.net

Table 2: Putative Enzymatic Reactions in the Later Stages of Dasycarpidan, 1-methylene- Biosynthesis

| Reaction Type | Putative Enzyme Class | Role in Biosynthesis |

| Fragmentation of Stemmadenine | Unknown | Generation of a reactive intermediate like dehydrosecodine. |

| Cyclization (e.g., Diels-Alder) | Cyclase | Formation of the core Aspidosperma skeleton. nih.govresearchgate.net |

| Oxidation/Reduction | Oxidoreductase (e.g., Cytochrome P450) | Modification of the alkaloid scaffold. researchgate.net |

| Formation of 1-methylene group | Unknown | Introduction of the characteristic exocyclic double bond. |

Chemical Synthesis and Derivatization of Dasycarpidan, 1 Methylene and Analogs

Total Synthesis Strategies for the Dasycarpidan Skeleton

The construction of the tetracyclic core of dasycarpidan alkaloids, which features a bridged azocino[4,3-b]indole system, has been a focal point of extensive research. epfl.chmjcce.org.mk These efforts have led to a variety of synthetic routes, each with its own merits in terms of efficiency, stereocontrol, and applicability to a range of analogs.

Significant progress has been made in the stereoselective synthesis of key members of the dasycarpidan family, including (±)-dasycarpidone, (±)-dasycarpidol, and (±)-nordasycarpidone. rsc.org A notable strategy commences with a readily prepared tetrahydrocarbazole-fused lactone, which serves as a common precursor. thieme-connect.comthieme-connect.com The crucial azocino[4,3-b]indole framework is assembled through a DDQ-mediated dehydrogenative cyclization of a tetrahydrocarbazole derivative bearing an amide side chain. thieme-connect.comthieme-connect.comresearchgate.net

One efficient route to (±)-dasycarpidol involves the reduction of an azocino[4,3-b]indole derivative using Red-Al®, achieving the target molecule in good yield and with complete stereochemical control. thieme-connect.com This marked the first stereoselective total synthesis of this natural product. thieme-connect.com An alternative approach to these alkaloids starts from a tetracyclic intermediate, where the key transformation is the oxidation of a C-6 methylene (B1212753) group. rsc.org

The enantioselective total synthesis of (+)-nordasycarpidone and (+)-dasycarpidone has also been accomplished. epfl.chresearchgate.net One innovative method involves a domino sequence initiated by the oxidative cleavage of a cyclopentene (B43876) ring, leading to the formation of a cyclohexenone, an indole (B1671886), and a 1,3-bridged piperidine (B6355638) ring in a single step. epfl.chresearchgate.net The required chirality is introduced early in the synthesis through the enzymatic desymmetrization of a meso-cyclopentene derivative. epfl.chresearchgate.net

A different strategy for the synthesis of (±)-nordasycarpidone utilizes a ring-closure reaction of a tetrahydrocarbazole derivative with a monoalkyl nitrile side chain, mediated by tetrachloro-1,4-benzoquinone (TCB). mjcce.org.mkindexcopernicus.com This approach provides a relatively short and efficient route to the methanoazocino[4,3-b]indole skeleton. mjcce.org.mkindexcopernicus.com

The synthesis of uleine-type alkaloids is intrinsically linked to that of the dasycarpidan family, as they share the same core structural motif. sioc-journal.cnresearchgate.net In fact, several total syntheses of dasycarpidan alkaloids also report the formal synthesis of (±)-uleine. thieme-connect.comthieme-connect.com The strategies often involve the use of indole and pyridine (B92270) derivatives as starting materials for the construction of the tetracyclic system. sioc-journal.cn

A key intermediate in some syntheses of uleine (B1208228) is the same azocino[4,3-b]indole derivative used for the preparation of dasycarpidol and dasycarpidone. thieme-connect.com This highlights the divergent nature of these synthetic routes, allowing access to multiple members of this alkaloid class from a common precursor. Furthermore, enantioselective syntheses of (+)-uleine have been developed, often in conjunction with the synthesis of other dasycarpidan alkaloids, employing strategies such as the integrated oxidation/reduction/cyclization (iORC) process. epfl.chresearchgate.net

| Alkaloid | Synthetic Approach | Key Features |

| (±)-Dasycarpidol | Reduction of azocino[4,3-b]indole derivative with Red-Al® | First stereoselective total synthesis. |

| (±)-Dasycarpidone | Oxidation of (±)-dasycarpidol | Part of a divergent synthesis from a common intermediate. |

| (±)-Nordasycarpidone | Ring-closure with tetrachloro-1,4-benzoquinone (TCB) | Short and efficient route. |

| (+)-Uleine | Integrated Oxidation/Reduction/Cyclization (iORC) process | Enantioselective synthesis from a cyclopentene derivative. |

The successful synthesis of dasycarpidan alkaloids hinges on the efficient construction of key tetracyclic intermediates. The hexahydro-1H-1,5-methanoazocino[4,3-b]indole ring system is the fundamental core structure. epfl.chresearchgate.net Various strategies have been developed to access this complex polycyclic motif. epfl.ch

One common and effective intermediate is a tetrahydrocarbazole-fused lactone, which can be prepared on a multigram scale. thieme-connect.comthieme-connect.com This lactone serves as a versatile starting point for the synthesis of several dasycarpidan alkaloids. Another critical intermediate is the azocino[4,3-b]indole derivative, formed via a DDQ-mediated cyclization, which can be divergently converted to dasycarpidol, dasycarpidone, and uleine. thieme-connect.com

In a different approach, a tetracyclic intermediate is formed through an intramolecular Diels-Alder reaction, showcasing the power of cycloaddition reactions in rapidly building molecular complexity. nih.gov The synthesis of the core skeleton of related natural products, such as spiroaspertrione A, has also provided insights into the construction of complex polycyclic systems, with key strategies including intramolecular enol oxidative coupling reactions. nih.gov

The Fischer indole synthesis is a classic and powerful method for the construction of the indole nucleus, a core component of the dasycarpidan scaffold. chem-station.comyoutube.com This reaction involves the acid-catalyzed rearrangement of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. youtube.comyoutube.com

While direct application of the Fischer indole synthesis to construct the entire tetracyclic dasycarpidan system in one step is not typical, it is frequently employed to prepare key indole-containing precursors. For instance, substituted phenylhydrazines can be reacted with appropriate ketones to generate the indole or tetrahydrocarbazole units that are later elaborated into the full dasycarpidan skeleton. mdpi.comyoutube.com The versatility of the Fischer indole synthesis allows for the introduction of various substituents on the aromatic ring, providing access to a range of analogs. chem-station.com

Modern variations of the Fischer indole synthesis, such as those that proceed under metal-free conditions or utilize microwave irradiation, have further enhanced its utility and applicability in complex natural product synthesis. mdpi.com

Synthesis of Dasycarpidan, 1-methylene- Derivatives and Analogs

While the focus has largely been on the synthesis of the core dasycarpidan alkaloids, some work has been done on the preparation of specific derivatives.

Specific synthetic methods for Dasycarpidan, 1-methylene-, 7-oxide, (7beta)- are not extensively detailed in the primary synthetic literature, which has concentrated on the total synthesis of the parent alkaloids like dasycarpidone and dasycarpidol. However, the synthesis of such an N-oxide derivative would logically proceed from the parent alkaloid, Dasycarpidan, 1-methylene- (uleine). The formation of an N-oxide is a common metabolic transformation and can also be achieved synthetically through the oxidation of the corresponding tertiary amine.

A plausible synthetic route would involve the treatment of uleine with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The stereochemistry of the resulting N-oxide (7beta) would be influenced by the steric environment around the nitrogen atom in the bridged tetracyclic system. The approach of the oxidant would likely be directed to the less hindered face of the molecule, leading to the formation of the thermodynamically more stable isomer. Further research would be needed to confirm the specific conditions and stereochemical outcome of this transformation.

Methodologies for Dasycarpidan-1-methanol, acetate (B1210297) (ester) Synthesis

The synthesis of Dasycarpidan-1-methanol, acetate (ester) has been achieved through strategic modifications of core dasycarpidan structures. While this specific ester is often identified as a natural product in various plant species through analytical techniques like GC-MS, its targeted laboratory synthesis relies on the prior construction of key alkaloid precursors such as (±)-dasycarpidone and (±)-dasycarpidol. rsc.orgrsc.org The general synthetic strategy involves the formation of the tetracyclic dasycarpidan skeleton, followed by functional group manipulations to introduce the acetoxy-methyl group at the C-1 position.

A common route to the dasycarpidan framework is the total synthesis of (±)-dasycarpidone. One established method begins with the construction of a tetracyclic intermediate, where the critical step is the oxidation of a C-6 methylene group to form the ketone functionality of dasycarpidone. unito.it Another approach involves a ring-closure reaction mediated by tetrachloro-1,4-benzoquinone (TCB) to form the characteristic methanoazocino[4,3-b]indole skeleton from a tetrahydrocarbazole derivative. capes.gov.br

Once dasycarpidone is obtained, it can be reduced to dasycarpidol, which possesses the required primary alcohol at the C-1 position. This reduction is typically achieved using standard reducing agents capable of converting a ketone to an alcohol. The final step in the synthesis of Dasycarpidan-1-methanol, acetate (ester) is the acetylation of the primary alcohol of dasycarpidol. This esterification is a straightforward transformation commonly carried out using acetyl chloride or acetic anhydride (B1165640) in the presence of a suitable base or catalyst.

An enantioselective total synthesis of (+)-dasycarpidone has also been developed, which provides a pathway to chiral Dasycarpidan-1-methanol, acetate (ester). researchgate.netresearchgate.net This asymmetric synthesis utilizes an integrated oxidation/reduction/cyclization (iORC) domino sequence starting from a functionalized 1,3,4-trisubstituted cyclopent-1-ene, with the initial chirality being introduced via enzymatic desymmetrization of meso-cis-3,5-diacetoxy-1-cyclopentene. researchgate.netresearchgate.net This chiral pool approach allows for the stereocontrolled construction of the dasycarpidan core, which can then be elaborated to the target acetate ester as described above.

Functionalization of the Dasycarpidan Core Structure

The functionalization of the dasycarpidan core is crucial for the synthesis of analogs and for studying structure-activity relationships. Methodologies often focus on the modification of the indole nucleus, which is a common feature in this class of alkaloids. Late-stage functionalization, the modification of a complex molecule in the final steps of a synthesis, is a particularly powerful strategy.

Transition-metal-catalyzed C-H functionalization has emerged as a potent tool for the direct modification of the indole scaffold, which is present in the dasycarpidan structure. wikipedia.orgresearchgate.net These methods allow for the introduction of various substituents onto the aromatic portion of the indole ring system, often with high regioselectivity. For instance, palladium catalysis can be employed for the direct arylation or olefination of indoles, which could be applied to the benzene (B151609) ring of the dasycarpidan core to introduce new carbon-carbon bonds. youtube.com The site-selectivity (e.g., at the C-4, C-5, C-6, or C-7 positions of the indole) can often be controlled by the choice of directing groups, ligands, and reaction conditions. wikipedia.orgresearchgate.net

Rhodium catalysis has also been utilized for the C-H functionalization of indoles, enabling the construction of fused polycyclic systems. researchgate.net Such strategies could be envisioned for the annulation of additional rings onto the dasycarpidan framework. Furthermore, enzymatic halogenation has been demonstrated as a method for the late-stage, site-selective halogenation of complex indole alkaloids, offering a biocatalytic route to functionalized derivatives.

The reactivity of the pyrrole (B145914) portion of the indole is also a key target for functionalization. Electrophilic substitution reactions are common at the C-3 position, though the dasycarpidan core has this position as part of the fused ring system. However, other positions on the pyrrole ring can potentially be targeted.

| Functionalization Method | Catalyst/Reagent | Target Position | Potential Application on Dasycarpidan Core |

| C-H Arylation/Olefination | Palladium complexes | Benzene ring of indole | Introduction of aryl or vinyl groups |

| C-H Amidation | Photoredox catalysis | C-2 of indole | Introduction of amide functionalities |

| Halogenation | Flavin-dependent halogenases | Indole ring | Introduction of halogen atoms |

| Annulation | Rhodium complexes | Indole ring | Construction of additional fused rings |

Stereocontrolled Access to Dasycarpidan-Type Compounds

The stereocontrolled synthesis of dasycarpidan-type compounds is essential for accessing specific enantiomers, which often exhibit distinct biological activities. Several strategies have been developed to control the stereochemistry during the construction of the complex, polycyclic dasycarpidan framework.

A notable approach is the stereoselective total synthesis of (±)-dasycarpidone, (±)-dasycarpidol, and (±)-nordasycarpidone from a common tetracyclic intermediate. unito.itresearchgate.net The stereoselectivity in these syntheses is often substrate-controlled, arising from the inherent conformational biases of the cyclic intermediates which direct the approach of reagents to a specific face of the molecule.

For the synthesis of enantiomerically pure dasycarpidan alkaloids, asymmetric catalysis and chiral pool approaches are employed. An enantioselective total synthesis of (+)-nordasycarpidone and (+)-dasycarpidone has been achieved using an integrated oxidation/reduction/cyclization (iORC) strategy. researchgate.netresearchgate.net The key to the stereocontrol in this synthesis is the use of a chiral, non-racemic starting material derived from the enzymatic desymmetrization of a meso-cyclopentene derivative. researchgate.netresearchgate.net This establishes the initial stereocenters, which then direct the stereochemical outcome of subsequent cyclization reactions that form the tetracyclic core.

Methodologies developed for the asymmetric synthesis of related Strychnos alkaloids, which share a similar structural core, also provide valuable insights. These include strategies such as regioselective Fischer indolization on unsymmetrical cyclic ketones and cooperative catalysis involving isothiourea and palladium to create indole-bearing stereocenters with high enantioselectivity. These advanced catalytic methods offer powerful tools for establishing the complex stereochemical architecture of dasycarpidan-type compounds in a controlled manner.

| Stereocontrol Strategy | Key Reaction | Application |

| Substrate-controlled diastereoselectivity | Oxidation of a C-6 methylene group | Synthesis of (±)-dasycarpidone and (±)-dasycarpidol |

| Chiral pool synthesis | Enzymatic desymmetrization followed by iORC | Enantioselective synthesis of (+)-dasycarpidone |

| Asymmetric catalysis | Cooperative isothiourea/palladium catalyzed α-alkylation | Enantioselective synthesis of Strychnos alkaloid precursors |

Catalytic Methods in Dasycarpidan Chemistry

Palladium(0)-Catalyzed Heteroarylation in Indole Alkaloid Synthesis

Palladium(0)-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, and they have found significant application in the synthesis of complex molecules like indole alkaloids. One particularly relevant transformation is the heteroarylation of indole derivatives, which can be used to construct key structural motifs found in the dasycarpidan family.

A notable example is the palladium(0)-catalyzed heteroarylation of indolylzinc derivatives with heteroaryl halides. This methodology provides an efficient route to (2-pyridyl)indoles, which are important precursors for the synthesis of various indole alkaloids. capes.gov.br This type of coupling could be adapted to forge the connection between the indole core and other heterocyclic systems in the synthesis of complex dasycarpidan analogs.

The Buchwald-Hartwig amination, another palladium-catalyzed reaction, can be employed to form the C-N bonds necessary for constructing the nitrogen-containing rings of the dasycarpidan skeleton. Furthermore, intramolecular palladium-catalyzed C-H activation/arylation reactions represent a modern and efficient strategy for the final ring-closing step to form the polycyclic core of alkaloids. This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and convergent. The application of these catalytic methods is crucial for the efficient and modular synthesis of the dasycarpidan framework and its derivatives.

Visible-Light-Promoted Reactions in Dasycarpidan Derivative Synthesis

Visible-light-promoted photoredox catalysis has emerged as a mild and powerful tool in organic synthesis, enabling a wide range of transformations under gentle reaction conditions. The application of these methods to the synthesis of dasycarpidan derivatives offers novel and efficient pathways for their construction and functionalization.

One key application is the C-H functionalization of the indole nucleus. For instance, visible-light-induced late-stage photoredox C-H amidation of N-unprotected indoles allows for the direct introduction of amide functionalities at the C-2 position. unito.it This protocol, often using an organic dye like eosin (B541160) Y as the photocatalyst, could be applied to a pre-formed dasycarpidan core to generate novel derivatives.

Furthermore, visible-light-promoted reactions can facilitate the formation of carbon-carbon bonds. Radical-based additions to the indole ring or cross-coupling reactions initiated by photoredox catalysis can be envisioned for the elaboration of the dasycarpidan skeleton. The mild conditions of these reactions are often compatible with the complex and sensitive functional groups present in alkaloid structures, making them highly suitable for late-stage modifications. The use of visible light as a traceless reagent also aligns with the principles of green chemistry, offering a sustainable approach to the synthesis of these complex natural products.

Ytterbium Triflate Catalysis in Pyrrole Derivative Synthesis Towards Dasycarpidan

Ytterbium triflate (Yb(OTf)₃) is a versatile and water-tolerant Lewis acid catalyst that has been shown to be effective in a variety of organic transformations, including those relevant to the synthesis of indole precursors for dasycarpidan alkaloids. While the core of dasycarpidan is an indole, the synthesis of substituted indoles often involves methodologies that can be related to the synthesis of other nitrogen-containing heterocycles like pyrroles.

Ytterbium triflate has been successfully employed to catalyze the electrophilic substitution of indoles. For example, it catalyzes the reaction of indoles with imines to produce unnatural tryptophan derivatives. researchgate.net This type of Friedel-Crafts-like reaction is fundamental in building the complexity around the indole nucleus. Such a method could be applied to introduce substituents at the C-3 position of an indole precursor, which would then be elaborated into the fused ring system of the dasycarpidan core.

The Fischer indole synthesis, a classic method for constructing the indole ring from a phenylhydrazine (B124118) and a ketone or aldehyde, is traditionally catalyzed by Brønsted or Lewis acids. researchgate.net Ytterbium triflate can serve as an efficient Lewis acid catalyst in such cyclizations, promoting the key bond-forming steps under mild conditions. Its ability to be recovered and reused adds to its synthetic utility. By catalyzing the formation of the indole ring itself, Ytterbium triflate can play a crucial role in the early stages of a total synthesis of dasycarpidan and its analogs.

| Catalyst | Reaction Type | Relevance to Dasycarpidan Synthesis |

| Ytterbium Triflate | Electrophilic Substitution (Friedel-Crafts) | Functionalization of the indole precursor core |

| Ytterbium Triflate | Fischer Indole Synthesis | Construction of the core indole scaffold |

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of Dasycarpidan, 1 Methylene

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is instrumental in the analysis of Dasycarpidan, 1-methylene-, offering information on its molecular weight and elemental composition, and aiding in its structural elucidation through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Profile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a key technique for the identification and profiling of Dasycarpidan, 1-methylene- in complex mixtures, such as plant extracts. In this method, the volatile components of a sample are separated in a gas chromatograph before being detected by a mass spectrometer.

Dasycarpidan, 1-methylene- has been identified as a constituent in various plant species, including Aspidosperma and Rauvolfia. For instance, it has been detected in the leaf extracts of Aspidosperma gomezianum and the root and leaf extracts of Rauvolfia grandiflora. The identification is typically achieved by comparing the retention time and mass spectrum of the analyte with those of a known standard or by matching the obtained mass spectrum with entries in spectral libraries such as the NIST and Wiley libraries. The mass spectrum of Dasycarpidan, 1-methylene- obtained by GC-MS characteristically shows a molecular ion peak (M+) at m/z 264, corresponding to its molecular weight.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Molecular Characterization

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a versatile technique that combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This method is particularly useful for the analysis of non-volatile or thermally labile compounds like Dasycarpidan, 1-methylene- in complex matrices.

While specific HPLC-MS/MS studies focusing solely on Dasycarpidan, 1-methylene- are not extensively detailed in the provided search results, the technique is widely applied for the analysis of related indole (B1671886) alkaloids. The methodology would involve separating the compound on a suitable HPLC column and then subjecting it to tandem mass spectrometry. This would allow for the selection of the precursor ion (e.g., m/z 265, [M+H]+) and its fragmentation to produce a characteristic product ion spectrum, enhancing the selectivity and sensitivity of detection.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. This technique can differentiate between compounds that have the same nominal mass but different molecular formulas.

For Dasycarpidan, 1-methylene-, HRMS is essential to confirm its molecular formula as C18H20N2. The precise mass of the protonated molecule ([M+H]+) would be measured and compared to the theoretical value. For example, the calculated exact mass of C18H21N2+ is 265.1699. An HRMS measurement yielding a value very close to this would provide strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric compounds.

Fragmentation Pattern Analysis and Interpretation in Dasycarpidan Mass Spectra

The mass spectrum of Dasycarpidan, 1-methylene- exhibits a characteristic fragmentation pattern that is key to its identification. The molecular ion peak is observed at m/z 264. Key fragment ions are observed at m/z 249, 221, 220, 194, 180, 167, 154, and 144. The base peak, which is the most intense peak in the spectrum, is typically observed at m/z 144.

The fragmentation process can be rationalized as follows:

m/z 249 : Loss of a methyl group (CH3).

m/z 221 : Further fragmentation from the m/z 249 ion.

m/z 144 : This prominent fragment is characteristic of many indole alkaloids and is often attributed to a specific rearrangement and cleavage of the polycyclic ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1H NMR Spectroscopy for Proton Connectivity and Chemical Shift Analysis

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of Dasycarpidan, 1-methylene- displays characteristic signals that are crucial for its structural confirmation.

Although a complete, assigned ¹H NMR dataset for Dasycarpidan, 1-methylene- is not fully detailed in the provided search results, typical chemical shift regions for protons in related indole alkaloids can be inferred. Aromatic protons would resonate in the downfield region (typically δ 7.0-8.0 ppm). The protons of the methylene (B1212753) group (=CH2) would appear as distinct signals, and the protons within the aliphatic rings would resonate in the upfield region of the spectrum. The integration of the signals would correspond to the number of protons, and the splitting patterns (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons, allowing for the establishment of proton connectivity.

Table 1: Summary of Spectroscopic Data for Dasycarpidan, 1-methylene-

| Analytical Technique | Key Findings | Reference |

| GC-MS | Molecular Ion (M+): m/z 264 | |

| Key Fragments: m/z 249, 221, 220, 194, 180, 167, 154, 144 | ||

| Base Peak: m/z 144 | ||

| HRMS | Molecular Formula: C18H20N2 | |

| Calculated Exact Mass ([M+H]+): 265.1699 | ||

| ¹H NMR | Aromatic Protons: Expected in the δ 7.0-8.0 ppm region | |

| Methylene Protons (=CH2): Expected as distinct signals | ||

| Aliphatic Protons: Expected in the upfield region |

13C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a fundamental tool for revealing the carbon framework of an organic molecule. Due to the low natural abundance (1.1%) of the ¹³C isotope, carbon-carbon coupling is statistically improbable, and spectra are typically acquired with broadband proton decoupling. organicchemistrydata.org This results in a spectrum where each unique carbon atom in the molecule appears as a sharp singlet, simplifying analysis. youtube.com

For Dasycarpidan, 1-methylene- (C₁₈H₂₂N₂), the ¹³C NMR spectrum is expected to display 18 distinct signals, corresponding to each carbon atom in its asymmetric structure. The chemical shift (δ) of each carbon provides critical information about its electronic environment. libretexts.org Carbons in different functional groups resonate at characteristic positions in the spectrum, which typically spans from 0 to 220 ppm. libretexts.orgoregonstate.edu The carbon signals for Dasycarpidan, 1-methylene- can be classified into several regions: the aromatic region (for the indole ring), the olefinic region (for the exocyclic methylene group), and the aliphatic region (for the remainder of the saturated carbon skeleton). Quaternary carbons, those without any attached protons, generally exhibit signals of lower intensity. oregonstate.edu

A representative table of expected ¹³C NMR chemical shifts for Dasycarpidan, 1-methylene- is presented below.

Table 1: Predicted ¹³C NMR Chemical Shifts for Dasycarpidan, 1-methylene-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Olefinic (C=CH₂) | 140 - 150 |

| Olefinic (=CH₂) | 100 - 110 |

| Aromatic Quaternary (Indole) | 125 - 140 |

| Aromatic CH (Indole) | 110 - 130 |

| Aliphatic Quaternary | 50 - 60 |

| Aliphatic CH | 30 - 60 |

| Aliphatic CH₂ | 20 - 50 |

| Aliphatic CH₃ | 10 - 20 |

Note: This interactive table provides a generalized range for the chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, APT, HMBC, HSQC) for Comprehensive Connectivity Mapping

While ¹³C NMR provides a count of unique carbons, two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by mapping the connectivity between atoms. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu A cross-peak in the COSY spectrum indicates a correlation between two distinct proton signals, allowing for the tracing of proton-proton spin systems. This would be instrumental in identifying the ethyl group and other coupled protons within the aliphatic rings of the Dasycarpidan, 1-methylene- structure.

APT (Attached Proton Test) / DEPT (Distortionless Enhancement by Polarization Transfer): These experiments provide information about the number of protons attached to each carbon. They differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, aiding in the assignment of the signals observed in the ¹³C NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful 2D heteronuclear experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orggithub.io Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing definitive assignments for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most critical for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH). sdsu.eduyoutube.com These long-range correlations are used to connect the spin systems identified by COSY and to place quaternary carbons within the molecular framework. For instance, correlations from the exocyclic methylene protons to adjacent carbons would confirm their placement in the structure.

Computational (DFT) Approaches for NMR Chemical Shift Prediction and Validation

Advances in computational chemistry provide a powerful method for structural verification. Density Functional Theory (DFT) has become an invaluable tool for predicting NMR chemical shifts with high accuracy. nih.govnyu.edu The process involves first obtaining a set of low-energy conformers of the proposed structure of Dasycarpidan, 1-methylene- through computational modeling. For each conformer, the magnetic shielding constants are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. nyu.edu

These calculated shielding constants are then averaged based on the predicted Boltzmann population of the conformers and converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted ¹H and ¹³C NMR spectra are then compared with the experimental data. A strong linear correlation between the calculated and observed chemical shifts provides robust validation for the proposed chemical structure. nih.gov This computational approach is particularly useful for distinguishing between possible isomers where spectroscopic data may be ambiguous.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an effective and rapid method for identifying the functional groups present in a compound. masterorganicchemistry.comopenstax.org Each functional group has a characteristic absorption frequency range. libretexts.org

The IR spectrum of Dasycarpidan, 1-methylene- would exhibit characteristic absorption bands confirming key structural features.

Table 2: Characteristic IR Absorption Bands for Dasycarpidan, 1-methylene-

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Indole) | Stretching | ~3400 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkene =C-H | Stretching | 3080 - 3020 |

| Aliphatic C-H | Stretching | 3000 - 2850 libretexts.org |

| C=C (Alkene & Aromatic) | Stretching | 1650 - 1580 libretexts.org |

| C-N | Stretching | 1350 - 1250 |

| Aromatic C-H | Bending (out-of-plane) | 900 - 675 |

Note: This interactive table shows the primary vibrational modes and their expected absorption regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org The absorption of this energy promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. Molecules containing conjugated π-systems, known as chromophores, exhibit characteristic absorptions in the UV-Vis range. libretexts.org

The primary chromophore in Dasycarpidan, 1-methylene- is the indole nucleus in conjugation with the exocyclic C=C double bond. This extended π-system is expected to give rise to strong π → π* electronic transitions. The UV spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would show characteristic absorption maxima (λmax) consistent with this indole-based structure, providing corroborating evidence for the proposed conjugated system.

Elemental Analysis for Empirical Composition Confirmation

Elemental analysis is a destructive method used to determine the mass percentage of each element within a pure compound. For an organic compound like Dasycarpidan, 1-methylene-, this analysis would yield the percentages of carbon (C), hydrogen (H), and nitrogen (N).

The molecular formula of Dasycarpidan, 1-methylene- is C₁₈H₂₂N₂ nih.gov, with a molecular weight of 266.38 g/mol . From this, the theoretical elemental composition can be calculated. Experimental results from elemental analysis must align closely with these theoretical values to confirm the compound's empirical formula, which is C₉H₁₁N. This empirical formula, combined with the molecular weight determined by mass spectrometry, confirms the molecular formula of C₁₈H₂₂N₂. github.io

Table 3: Elemental Composition of Dasycarpidan, 1-methylene- (C₁₈H₂₂N₂)

| Element | Theoretical Mass % |

| Carbon (C) | 81.16% |

| Hydrogen (H) | 8.32% |

| Nitrogen (N) | 10.52% |

Note: This interactive table displays the calculated theoretical elemental composition.

Integrated Spectroscopic Data Analysis for Definitive Structural Assignment

The definitive structure of Dasycarpidan, 1-methylene- is not determined by any single analytical technique but by the convergent and logical integration of data from all available spectroscopic methods. arxiv.org The process represents a classic example of molecular structure elucidation:

Mass Spectrometry (MS) provides the molecular weight and, through high-resolution MS, the exact molecular formula (C₁₈H₂₂N₂).

Elemental Analysis independently verifies the empirical and molecular formula.

IR Spectroscopy confirms the presence of key functional groups, such as the indole N-H, aromatic and aliphatic C-H bonds, and the C=C double bonds.

¹³C NMR Spectroscopy establishes the presence of 18 unique carbon atoms, categorizing them into aromatic, olefinic, and aliphatic types.

¹H NMR and 2D NMR (COSY, HSQC, HMBC) work in concert to build the complete molecular framework. COSY identifies proton-proton connectivities, HSQC links protons to their directly attached carbons, and HMBC establishes the long-range connectivity that pieces the entire puzzle together.

Computational (DFT) Analysis serves as the final validation step, where a strong correlation between predicted and experimental NMR data provides a high degree of confidence in the final assigned structure.

By meticulously assembling these interlocking pieces of evidence, a single, unambiguous chemical structure for Dasycarpidan, 1-methylene- can be confidently assigned.

Mechanistic Investigations of Chemical Transformations Involving Dasycarpidan, 1 Methylene

Reaction Mechanisms in Synthetic Pathways of Dasycarpidan, 1-methylene-

The synthesis of the dasycarpidan ring system, a core structure of several uleine-type alkaloids, has been approached through various strategies. One notable method involves the construction of the key azocino[4,3-b]indole skeleton. A scalable total synthesis of (±)-dasycarpidol and (±)-dasycarpidone, which are closely related to Dasycarpidan, 1-methylene-, has been achieved starting from a common tetrahydrocarbazole-fused lactone. thieme-connect.comresearchgate.net A critical step in this pathway is a DDQ-mediated dehydrogenative cyclization of a tetrahydrocarbazole derivative that possesses an amide side chain, leading to the formation of the azocino[4,3-b]indole core. thieme-connect.comresearchgate.net

Radical Pathways in Dasycarpidan Chemistry

While specific radical pathways for Dasycarpidan, 1-methylene- are not extensively documented, the broader field of indole (B1671886) alkaloid synthesis provides significant insights into potential radical-mediated transformations. Radical cyclizations are a powerful tool for the formation of carbon-carbon bonds in complex molecular architectures. vanderbilt.edu In the context of related Aspidosperma alkaloids, radical cyclization has been explored for the formation of the D-ring. researchgate.net

These reactions typically involve the generation of a radical species, which then undergoes an intramolecular addition to a multiple bond, leading to the formation of a new ring. The biosynthesis of many indole alkaloids is thought to involve radical-mediated oxidative couplings. nih.gov For instance, the biosynthesis of some fungal indole alkaloids involves electrophilic addition of a dimethylallyl carbocation to the indole ring, a process that has radical-like characteristics. nih.gov The application of photoredox catalysis has also emerged as a powerful method for generating nitrogen-centered radicals from sulfonamide N-H bonds, triggering cascade reactions to form complex indole alkaloid cores.

Oxidation Reactions of the Dasycarpidan Skeleton (e.g., C-6 methylene (B1212753) group)

The oxidation of the C-6 methylene group is a pivotal transformation in the synthesis of certain dasycarpidan alkaloids. rsc.org A stereoselective total synthesis of (±)-dasycarpidone and (±)-dasycarpidol highlights the oxidation of the C-6 methylene group of a tetracyclic intermediate as a key step. rsc.org This oxidation introduces a crucial carbonyl or hydroxyl functionality, which is characteristic of these natural products.

In a broader context, the chemoselective oxidation of methylene groups in aromatic molecules is a significant challenge in organic synthesis. nih.gov Small molecule catalysts, such as those based on manganese, have been developed to effect the oxidation of strong aliphatic methylene C-H bonds in the presence of more easily oxidized aromatic groups. nih.gov The control of the oxidation state is often dependent on the amount of the oxidant used; for example, using a larger excess of hydrogen peroxide can lead to the formation of a ketone, while a smaller amount may favor the alcohol. nih.gov These advanced oxidation methods could potentially be applied to the dasycarpidan skeleton for selective functionalization.

Cyclization Reactions and Ring Formation in Dasycarpidan Synthesis

The construction of the pentacyclic framework of dasycarpidan and related Aspidosperma alkaloids relies on a variety of sophisticated cyclization reactions. nih.gov Intramolecular Heck cyclizations have been employed to generate tricyclic spirocyclohexadienones, which serve as key intermediates for the synthesis of tetracyclic ketones, precursors to the indole alkaloids. nih.govresearchgate.net

Another powerful strategy involves the intramolecular [3 + 2] cycloaddition of 2-azapentadienyllithiums, which provides an efficient route to the classical tricyclic ketone used for the attachment of the indole nucleus in Aspidosperma alkaloid synthesis. nih.gov Furthermore, biomimetic approaches, which mimic the proposed biosynthetic pathways, have proven effective. wiley-vch.de These often involve spontaneous reactions of highly reactive intermediates, such as iminium/enamine species, to construct the complex alkaloid skeletons. wiley-vch.de For instance, the synthesis of voacalgine A and bipleiophylline, complex monoterpene indole alkaloids, has been achieved through a unified oxidative coupling protocol between indole derivatives and 2,3-dihydroxybenzoic acid, mediated by silver oxide. researchgate.netnih.gov This method allows for the divergent preparation of different heterocyclic scaffolds depending on the aromatic partner. researchgate.netnih.gov

The table below summarizes the key reaction types involved in the synthesis of dasycarpidan and related alkaloids.

| Reaction Type | Description | Application in Alkaloid Synthesis | Key Reagents/Conditions |

| Dehydrogenative Cyclization | Formation of a new ring through the removal of hydrogen. | Construction of the azocino[4,3-b]indole skeleton. | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) |

| Reduction | Conversion of a functional group to a lower oxidation state. | Reduction of a lactam to an amine (e.g., formation of dasycarpidol). | Red-Al® (Sodium bis(2-methoxyethoxy)aluminum dihydride) |

| Radical Cyclization | Intramolecular addition of a radical to a multiple bond to form a ring. | Potential for D-ring formation in Aspidosperma-type alkaloids. | Photoredox catalysts, radical initiators. |

| Methylene Oxidation | Introduction of an oxygen-containing functional group at a methylene position. | Key step in the synthesis of dasycarpidone and dasycarpidol from a tetracyclic precursor. | Manganese catalysts, hydrogen peroxide. |

| Heck Cyclization | Palladium-catalyzed intramolecular coupling of a vinyl or aryl halide with an alkene. | Formation of tricyclic spirocyclohexadienone intermediates. | Palladium catalysts. |

| [3+2] Cycloaddition | A cycloaddition reaction between a three-atom and a two-atom component. | Synthesis of the tricyclic ketone core of Aspidosperma alkaloids. | 2-Azapentadienyllithiums. |

| Biomimetic Oxidative Coupling | Mimicking biosynthetic pathways involving oxidative coupling of precursors. | Synthesis of complex indole alkaloids like voacalgine A. | Silver oxide, 2,3-dihydroxybenzoic acid. |

Theoretical and Computational Chemistry Studies of Dasycarpidan, 1 Methylene

Molecular Docking Studies of Dasycarpidan, 1-methylene- Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpsr.comresearchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. semanticscholar.orgsciforum.net

Hypothetical Application:

For derivatives of Dasycarpidan, 1-methylene-, which have been suggested to have anticancer and antimicrobial properties, molecular docking would be used to simulate their interaction with specific biological targets. scielo.brnih.govsemanticscholar.org For instance, if targeting a specific bacterial enzyme or a cancer-related protein, researchers would:

Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank. ijpsr.com

Generate a 3D model of the Dasycarpidan, 1-methylene- derivative.

Use docking software (e.g., AutoDock Vina) to fit the ligand into the active site of the protein. sciforum.net

The output would be a "docking score," typically in kcal/mol, which estimates the binding affinity. ijpsr.com A more negative score suggests a stronger, more stable interaction. ijpsr.com The analysis would also reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. nih.gov This information is vital for designing more potent and selective derivatives.

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netmdpi.com It is widely used to calculate optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties. scielo.org.mx

Hypothetical Application:

A DFT study of Dasycarpidan, 1-methylene-, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would:

Optimize Molecular Geometry: Determine the most stable 3D arrangement of the atoms, calculating precise bond lengths, bond angles, and dihedral angles. scielo.org.mx

Predict Spectroscopic Properties: Calculate the vibrational frequencies, which can be correlated with experimental data from Fourier-transform infrared (FTIR) spectroscopy to confirm the structure. Theoretical UV-Vis spectra can also be simulated using Time-Dependent DFT (TD-DFT). researchgate.net

These fundamental calculations are the bedrock for all other computational analyses, providing the essential optimized structure from which other properties are derived.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org

Hypothetical Application:

For Dasycarpidan, 1-methylene-, FMO analysis would reveal:

Reactivity: A small HOMO-LUMO gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org

Electron-Donating/Accepting Sites: The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively. For example, if the HOMO is localized on the indole (B1671886) nitrogen, that site would be the primary center of basicity and nucleophilicity. youtube.comnih.gov

A table of FMO properties would typically be generated from these calculations.

Table 1: Hypothetical Frontier Molecular Orbital Properties This table is for illustrative purposes only, as no specific data exists for this compound.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.80 |

| ELUMO | -1.25 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. wisc.eduq-chem.com This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer, which contribute to molecular stability.

Hypothetical Application:

An NBO analysis of Dasycarpidan, 1-methylene- would quantify:

Charge Distribution: Calculate the natural atomic charges on each atom, offering a more robust description of the charge distribution than other methods. q-chem.com

Computational Prediction of Reactivity Parameters

Using the energies from FMO analysis, various global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These parameters are derived from conceptual DFT.

Hypothetical Application:

For Dasycarpidan, 1-methylene-, these parameters would be calculated as follows:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. A harder molecule is less reactive.

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = χ² / (2η). This measures the energy stabilization when the molecule acquires additional electronic charge.

These descriptors provide a quantitative framework for comparing the reactivity of Dasycarpidan, 1-methylene- with its derivatives or other alkaloids.

Solvent Effects on Electronic and Physical Properties of Dasycarpidan Analogues

The properties of a molecule can change significantly in solution compared to the gas phase. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent on the structure and electronic properties of a molecule.

Hypothetical Application:

To study Dasycarpidan analogues in a biological context, calculations would be performed in a solvent like water or ethanol (B145695). nih.gov The analysis would investigate how the solvent influences:

Molecular Geometry: Bond lengths and angles may shift slightly.

Electronic Properties: The HOMO-LUMO gap can change, altering the molecule's reactivity.

Stability: The relative stability of different conformers or tautomers can be solvent-dependent.

By comparing gas-phase and solvent-phase calculations, researchers can gain a more accurate understanding of the molecule's behavior in a real-world chemical or biological environment.

Future Directions in Dasycarpidan, 1 Methylene Chemical Research

Advancements in Enantioselective and Stereoselective Synthesis